molecular formula C19H23N3O4S B2839632 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034577-57-4

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2839632
CAS No.: 2034577-57-4
M. Wt: 389.47
InChI Key: USGUDOVRWCXXQR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 6-methylpyridazin-3-yloxy group and a propan-1-one moiety bearing a phenylsulfonyl group. The piperidine-pyridazine scaffold is common in bioactive molecules, often targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-9-10-18(21-20-15)26-16-6-5-12-22(14-16)19(23)11-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-10,16H,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUDOVRWCXXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine-Propanone Scaffolds

BK62015 (3-cyclopentyl-1-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)
  • Key Differences : Replaces phenylsulfonyl with cyclopentyl.
  • Properties : Lower molecular weight (317.43 vs. ~365.45) and higher hydrophobicity (logP ~2.5 vs. ~1.8 estimated for the target compound).
Compound 34 (1-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one)
  • Key Differences : Chloropyrimidoindole substituent vs. methylpyridazine; lacks sulfonyl group.
  • Properties : Higher molecular weight (~350) and moderate logP. The chloro group may enhance electrophilic reactivity but increase toxicity risks.
  • Synthesis : Prepared via TBTU/DIPEA-mediated coupling, similar to the target compound’s likely route .
Patent Compound [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Key Differences : Methanesulfonylphenyl and pyrazolopyrimidine groups vs. phenylsulfonyl and pyridazine.
  • Implications : The sulfonyl group in both compounds suggests shared solubility advantages, but the patent compound’s bulkier substituents may hinder target binding .

Substituent Effects on Physicochemical Properties

Compound Substituent (R) Molecular Weight logP (Est.) Aqueous Solubility
Target Compound Phenylsulfonyl ~365.45 ~1.8 Moderate
BK62015 Cyclopentyl 317.43 ~2.5 Low
Compound 34 6-Chloropyrimidoindole ~350 ~2.2 Moderate
Patent Compound (EP 1 808 168 B1) Methanesulfonylphenyl ~550 ~2.0 Moderate
  • Phenylsulfonyl vs. Cyclopentyl : The sulfonyl group reduces logP by ~0.7 units, favoring solubility in polar solvents.
  • Halogen vs. Methyl : Chloro substituents (Compound 34) increase molecular weight and polarity but may introduce metabolic liabilities .

Rotamerism and Conformational Flexibility

  • Target Compound : Likely exhibits rotamerism due to the propan-1-one linker, as observed in analogs like 3aj () and Compound 33 (1:1 rotamers in NMR) .
  • Impact : Rotational isomers could influence binding kinetics or crystallographic refinement (e.g., SHELXL usage in structural studies) .

Q & A

Q. What are the key challenges in synthesizing 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of the methylpyridazine-piperidine ether moiety with the phenylsulfonyl-propanone backbone. A critical challenge is achieving regioselectivity during the formation of the ether linkage between the pyridazine and piperidine rings. Optimization strategies include:

  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to improve yield .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) to minimize side reactions, particularly sulfonyl group decomposition .
    Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for piperidine protons) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., calculated [M+H]⁺ for C₁₉H₂₃N₃O₃S: 390.1485) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like mTOR or kinases, given structural similarities to pyridazine derivatives with known anti-proliferative activity .
  • Cellular Assays :
    • Proliferation Assays : Treat cancer cell lines (e.g., PC-3 prostate cancer cells) with varying concentrations (0.1–100 µM) and measure viability via MTT assay .
    • Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting to assess autophagy activation .
  • Pathway Analysis : Combine RNA sequencing and phosphoproteomics to identify downstream targets (e.g., mTOR/p70S6K inhibition) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) to rule out variability in IC₅₀ values .
  • Solubility Checks : Test compound solubility in assay media (e.g., DMSO vs. aqueous buffers) to ensure bioactivity is not artifactually reduced .
  • Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions with GPCRs or ion channels .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Modify the sulfonyl group to reduce metabolic liability .
  • Permeability : Perform Caco-2 cell assays to evaluate intestinal absorption. Introduce logP-optimizing substituents (e.g., fluorine atoms) to enhance membrane penetration .
  • In Vivo Studies : Use randomized block designs with split-plot arrangements to compare pharmacokinetic parameters (t₁/₂, Cmax) across animal models .

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